Cas no 763-33-7 (3-Aminocrotononitrile, mix cis and trans)

3-Aminocrotononitrile, mix cis and trans structure
763-33-7 structure
Product Name:3-Aminocrotononitrile, mix cis and trans
CAS No:763-33-7
MF:C4H6N2
MW:82.1038403511047
CID:537985
PubChem ID:5324720
Update Time:2025-04-23

3-Aminocrotononitrile, mix cis and trans Chemical and Physical Properties

Names and Identifiers

    • 2-Butenenitrile, 3-amino-, (E)-
    • (E)-3-Amino-2-butenenitrile
    • 2-amino-1-propenecarbonitrile
    • 3-Aminocrotononitrile, mix cis and trans
    • 3-Aminocrotononitrile, Lonza quality, >=96.0% (based on DM, GC, KF)
    • DTXSID001309025
    • NSC 102759
    • 3-Amino-2-butenonitrile
    • F0001-0254
    • (2E)-3-aminobut-2-enenitrile
    • Crotononitrile, 3-amino-
    • (E)-3-amino-but-2-enenitrile
    • NSC-102759
    • (2E)-3-Amino-2-butenenitrile #
    • F19804
    • 1118-61-2
    • 2-Butenenitrile, 3-amino-
    • 3-Amino-3-methylacrylonitrile
    • UNII-M4Z658J7FD
    • 3-Aminocrotononitrile, purum, >=95.0% (T)
    • 3-Aminocrotononitrile, (E)+(Z)
    • 3-Aminocrotononitrile
    • MFCD00008071
    • NS00020054
    • beta-Aminocrotonitrile
    • NSC102759
    • STR01064
    • A802425
    • 763-33-7
    • M4Z658J7FD
    • 3-Aminocrotononitrile, 96%
    • 3-aminocrotonitril
    • AI3-52447
    • 3-Amino-2-butenenitrile
    • (E)-3-aminobut-2-enenitrile
    • (2E)-3-Amino-2-butenenitrile
    • AKOS000119055
    • AT37322
    • 3-Aminocrotonitrile
    • A0944
    • .beta.-Aminocrotononitrile
    • b-aminocrotononitrile
    • beta-Aminocrotononitrile
    • EINECS 214-266-2
    • .beta.-Aminocrotonitrile
    • STL183265
    • Inchi: 1S/C4H6N2/c1-4(6)2-3-5/h2H,6H2,1H3/b4-2+
    • InChI Key: DELJOESCKJGFML-DUXPYHPUSA-N
    • SMILES: N/C(=C/C#N)/C

Computed Properties

  • Exact Mass: 82.05318
  • Monoisotopic Mass: 82.053098200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 104
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 49.8Ų

Experimental Properties

  • PSA: 49.81

3-Aminocrotononitrile, mix cis and trans Pricemore >>

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Additional information on 3-Aminocrotononitrile, mix cis and trans

(E)-3-Aminobutenenitrile: A Comprehensive Overview

The compound with CAS No. 763-33-7, commonly referred to as (E)-2-butenenitrile, 3-amino-, is a significant molecule in the field of organic chemistry. This compound, also known as (E)-3-aminobutenenitrile, has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we delve into the characteristics, synthesis methods, and recent advancements related to this compound.

Chemical Structure and Properties

(E)-3-Aminobutenenitrile features a four-carbon chain with a nitrile group (-CN) at the terminal position and an amino group (-NH₂) at the third carbon. The (E) configuration indicates that the substituents on either side of the double bond are on opposite sides, which plays a crucial role in its chemical reactivity and physical properties. This compound is characterized by its ability to participate in various nucleophilic additions and condensation reactions, making it a valuable intermediate in organic synthesis.

Synthesis Methods

The synthesis of (E)-2-butenenitrile, 3-amino- can be achieved through several routes. One common method involves the reaction of an appropriate nitrile with an amine under specific conditions to form the desired product. Recent studies have explored the use of catalytic systems to enhance reaction efficiency and selectivity. For instance, researchers have employed transition metal catalysts to facilitate the formation of the double bond while maintaining the (E) configuration.

Applications in Industry

(E)-3-Aminobutenenitrile finds applications in diverse fields such as pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of bioactive molecules with potential therapeutic effects. Its ability to undergo various transformations makes it a versatile building block for drug discovery.

In materials science, this compound has been utilized in the development of advanced polymers and coatings. The presence of both nitrile and amino groups allows for cross-linking reactions, resulting in materials with enhanced mechanical properties and thermal stability.

Recent Research Findings

Recent advancements have highlighted new opportunities for (E)-2-butenenitrile, 3-amino-. A study published in 2022 demonstrated its potential as a precursor for synthesizing conjugated polymers with applications in optoelectronics. These polymers exhibit excellent electrical conductivity and light-emitting properties, making them suitable for use in flexible displays and organic light-emitting diodes (OLEDs).

Another notable development involves its use in click chemistry reactions. Researchers have exploited its reactivity to develop efficient routes for constructing complex molecular architectures. This approach has significantly reduced reaction times and improved yields compared to traditional methods.

Safety Considerations

While handling (E)-3-aminobutenenitrile, it is essential to adhere to standard laboratory safety protocols. The compound is generally considered stable under normal conditions; however, it should be stored away from strong oxidizing agents and sources of ignition. Proper ventilation is recommended when working with this compound to ensure a safe working environment.

FUTURE PERSPECTIVES

The future of (E)-2-butenenitrile, 3-amino- looks promising as researchers continue to explore its potential applications. With ongoing advancements in catalysis and synthetic methodologies, this compound is expected to play an even more significant role in various industries.

In conclusion, CAS No. 763-33-7 represents a versatile molecule with a wide range of applications across different fields. Its unique chemical properties and reactivity make it an invaluable tool for chemists and material scientists alike.

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